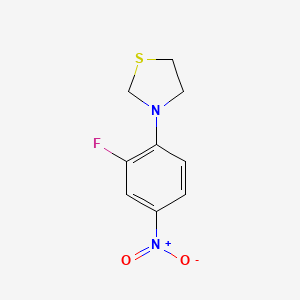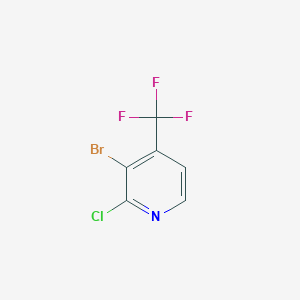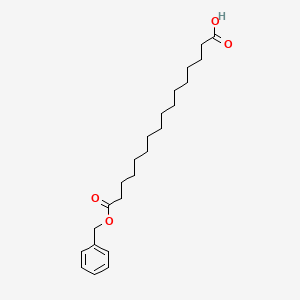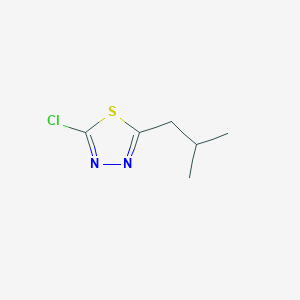
2-Chloro-5-isobutyl-1,3,4-thiadiazole
Overview
Description
“2-Chloro-5-isobutyl-1,3,4-thiadiazole” is a chemical compound with the CAS Number: 99420-56-1 . It has a molecular formula of C6H9ClN2S and a molecular weight of 176.67 .
Molecular Structure Analysis
The molecular structure of “2-Chloro-5-isobutyl-1,3,4-thiadiazole” consists of a thiadiazole ring substituted with a chlorine atom and an isobutyl group .Physical And Chemical Properties Analysis
“2-Chloro-5-isobutyl-1,3,4-thiadiazole” is a liquid at room temperature . It has a predicted boiling point of 255.9±23.0 °C and a predicted density of 1.230±0.06 g/cm3 . The predicted pKa value is -1.17±0.10 .Scientific Research Applications
Pharmacological Significance of Thiadiazole Derivatives
Thiadiazole derivatives, including 2-Chloro-5-isobutyl-1,3,4-thiadiazole, are crucial in pharmacology due to their broad spectrum of biological activities. These compounds are highlighted for their anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral activities. The presence of a toxophoric N2C2S moiety in these compounds contributes significantly to their pharmacological profile. The synthesis of these derivatives often involves the combination of different molecules to produce compounds with interesting biological profiles, which is a key strategy in drug development (Mishra et al., 2015).
Biological Activities of 1,3,4-Thiadiazole Derivatives
1,3,4-Thiadiazole and its derivatives are recognized for their diverse pharmacological potential. These compounds are considered crucial for expressing pharmacological activity, confirmed by their importance in medicinal chemistry. Their potential is further highlighted by their bioisostere properties, which contribute to the enhancement of pharmacological activity through hydrogen bonding interactions with enzymes and receptors. The biological activities of these compounds include antimicrobial, anti-inflammatory, analgetic, antitumor, antitubercular, and antiviral activities. The combination of 1,3,4-thiadiazole core with various heterocycles often leads to a synergistic effect, making these scaffolds important structural matrices for constructing new drug-like molecules (Lelyukh, 2019).
Synthetic and Biological Significance of 1,3,4-Thiadiazolines
The synthesis of 1,3,4-thiadiazoline and related compounds has been a focus in recent literature. These compounds are primarily obtained from cyclization reactions of thiosemicarbazone under various conditions. Their significance lies in their biological activity against different fungal and bacterial strains, which is a critical aspect of their pharmaceutical significance (Yusuf & Jain, 2014).
Chemistry and Biological Activities of Thiadiazole Compounds
Thiadiazoles are valuable in organic synthesis, pharmaceutical, and biological applications. They are used in various domains, including as oxidation inhibitors, cyanine dyes, metal chelating agents, and anti-corrosion agents. The broad spectrum of applications has led to global research interest in thiadiazole chemistry. The synthetic strategies and techniques for synthesizing thiadiazoles, along with their diverse biological activities, are well documented, providing a rich resource for organic and medicinal chemists to develop new compounds with improved efficacy and safety (Asif, 2016).
Future Directions
properties
IUPAC Name |
2-chloro-5-(2-methylpropyl)-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2S/c1-4(2)3-5-8-9-6(7)10-5/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJNXAXNLIREEKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(S1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-isobutyl-1,3,4-thiadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



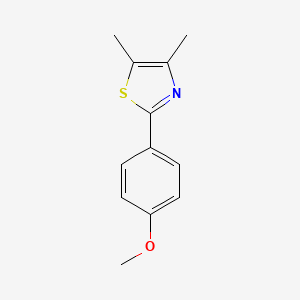
![[4-(2-Chloroethyl)phenyl]methanol](/img/structure/B1396624.png)
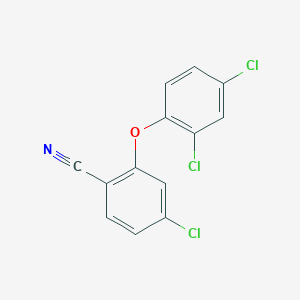
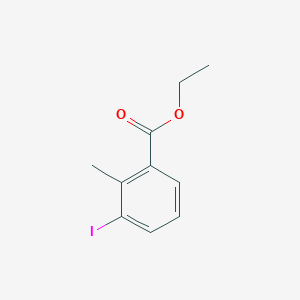
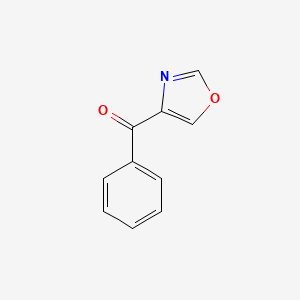
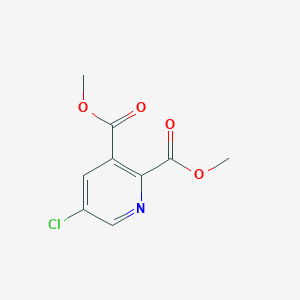
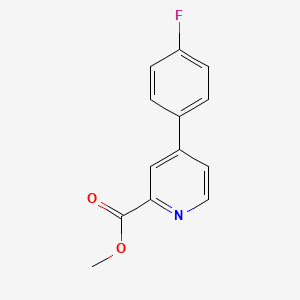
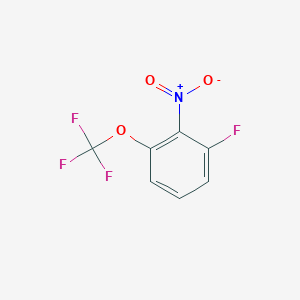
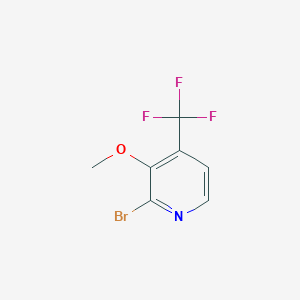
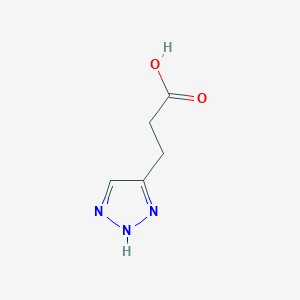
![[2-Hydroxy-1-(thiophen-2-YL)ethyl]amine](/img/structure/B1396640.png)
